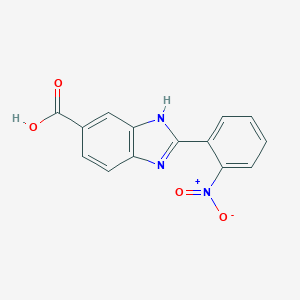

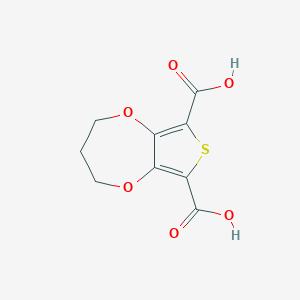

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, often involves condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives. A notable method involves the cyclization of o-phenylenediamine with 4-fluoro-3-nitrobenzoic acid, showcasing the versatility of benzimidazole synthesis routes (Yeong et al., 2018). Furthermore, microwave-assisted synthesis has been employed for the rapid preparation of benzimidazole compounds, highlighting a more efficient synthesis approach with reduced reaction times and increased yields (Jagadeesha et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, typically features a fused ring system that contributes to their chemical stability and biological activity. X-ray diffraction analysis has been utilized to determine the crystal structures of similar benzimidazole derivatives, revealing insights into their molecular configurations, hydrogen bonding interactions, and supramolecular architectures (Xia et al., 2013).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including nitration, reduction, and cyclocondensation, which can modify their chemical properties for targeted applications. For example, the introduction of nitro groups into the benzimidazole ring system has been explored to enhance certain biological activities (Hosamani et al., 2009).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the benzimidazole ring. For instance, the crystal packing and hydrogen bonding interactions of similar compounds have been thoroughly investigated, providing valuable information on their solid-state properties (Jin et al., 2015).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are essential for understanding their behavior in chemical and biological systems. These properties are often studied through spectroscopic methods, including NMR and IR spectroscopy, to elucidate their functional groups and molecular interactions (Burlov et al., 2016).

Wissenschaftliche Forschungsanwendungen

Analgesic and Antispasmodic Activities : A study found that 2-(2-nitro-phenyl)-1H-benzimidazole-5-carboxylic acid demonstrated significant naloxone-sensitive analgesic activity and antispasmodic activity, particularly against KCl-induced contractions of isolated rat ileum (Aydin, Beis, & Can, 2003).

Anticancer Activity : Research on the synthesis of benzimidazole derivatives, such as methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, highlighted their potential as anticancer agents, particularly against leukemia (Jagadeesha et al., 2023).

Chemical Synthesis and Characterization : Studies focusing on the synthesis and characterization of benzimidazole derivatives and their co-crystals with various acids have been conducted, revealing insights into their chemical properties and potential applications (Wu et al., 2020).

Cholinesterase Inhibition : Benzimidazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes relevant in neurodegenerative diseases like Alzheimer's (Yoon et al., 2013).

Antihypertensive Activity : Certain benzimidazole derivatives have shown potent antihypertensive effects, indicating their potential use in the treatment of hypertension (Sharma, Kohli, & Sharma, 2010).

Antimicrobial Activity : Some benzimidazole libraries, including 5-nitro-2-aryl substituted-1H-benzimidazoles, have demonstrated antimicrobial activity against a range of bacteria and fungi, highlighting their potential in treating infectious diseases (Hosamani et al., 2009).

Nonpeptide Angiotensin II Receptor Antagonists : Substituted benzimidazoles, particularly those with a biphenylylmethyl moiety, have been evaluated for their antagonistic activity against angiotensin II receptors, relevant in cardiovascular diseases (Kubo et al., 1993).

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17(20)21/h1-7H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGDEJPRBPXJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434269 | |

| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid | |

CAS RN |

190121-93-8 | |

| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

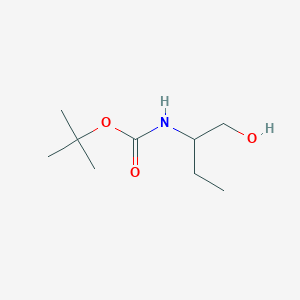

![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)

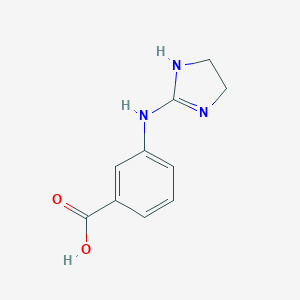

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

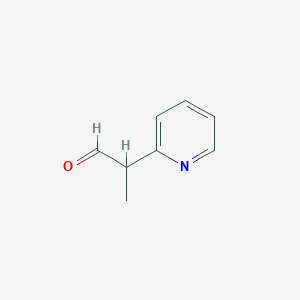

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)